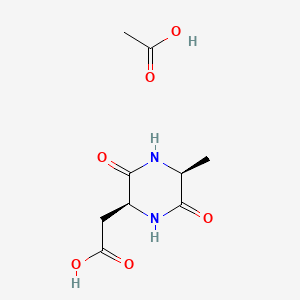
Aspartyl-alanyl-diketopiperazine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aspartyl-alanyl-diketopiperazine acetate is a diketopiperazine derivative known for its immunomodulatory properties. This compound can modulate the inflammatory immune response through a molecular pathway implicated in T-lymphocyte anergy . It is primarily used for research purposes and has shown potential in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aspartyl-alanyl-diketopiperazine acetate can be synthesized from aspartame through a series of chemical reactions. The synthesis involves the formation of a diketopiperazine ring by cyclization of the aspartame derivative . The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as crystallization and chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Aspartyl-alanyl-diketopiperazine acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
Aspartyl-alanyl-diketopiperazine acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: It is studied for its role in modulating immune responses and its potential therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
Aspartyl-alanyl-diketopiperazine acetate exerts its effects by modulating the activity of T-lymphocytes. It interacts with specific molecular targets and pathways involved in the immune response, such as the NF-κB pathway . This interaction leads to the suppression of pro-inflammatory cytokines and the promotion of an anti-inflammatory state.
Comparison with Similar Compounds
Similar Compounds
Cyclo(L-aspartyl-L-phenylalanyl): Another diketopiperazine derivative with similar immunomodulatory properties.
Cyclo(L-alanyl-L-phenylalanyl): Known for its role in modulating immune responses and potential therapeutic applications.
Uniqueness
Aspartyl-alanyl-diketopiperazine acetate is unique due to its specific molecular structure, which allows it to interact with distinct molecular targets and pathways. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H14N2O6 |
|---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
acetic acid;2-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid |
InChI |
InChI=1S/C7H10N2O4.C2H4O2/c1-3-6(12)9-4(2-5(10)11)7(13)8-3;1-2(3)4/h3-4H,2H2,1H3,(H,8,13)(H,9,12)(H,10,11);1H3,(H,3,4)/t3-,4-;/m0./s1 |
InChI Key |
MYRIWKRFRIFHDD-MMALYQPHSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)O.CC(=O)O |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















